Enhanced Thermal Stability of tris(N,N′-di-tert-butyl-formamidinato)yttrium(III) vs. Diisopropyl Analog in Y₂O₃ ALD
Among four homoleptic yttrium(III) formamidinate complexes [Y(RNCHNR)₃] with varying N-alkyl substituents, the N,N′-di-tert-butyl derivative [Y(tBu₂-famd)₃] exhibited the highest thermal stability and was the only candidate selected for Y₂O₃ ALD process development [1]. The di-tert-butyl complex delivered a broad ALD window from 200 °C to 325 °C with water as co-reactant, producing films with a density of (4.95 ± 0.05) g·cm⁻³, close to the bulk Y₂O₃ value [1]. By comparison, the related tris(N,N′-diisopropyl-formamidinato)yttrium(III) [Y(DpFAMD)₃] operates over a wider but lower temperature window of 150 °C to 325 °C, indicating that the tert-butyl congener requires a higher minimum deposition temperature but offers superior resistance to premature thermal decomposition during storage and handling [2].
| Evidence Dimension | Thermal ALD window and film density |
|---|---|
| Target Compound Data | ALD window: 200–325 °C; film density: (4.95 ± 0.05) g·cm⁻³ [Y(tBu₂-famd)₃] |
| Comparator Or Baseline | [Y(DpFAMD)₃] (N,N′-diisopropyl analog): ALD window 150–325 °C; film density not reported in the source |
| Quantified Difference | Minimum ALD temperature 50 °C higher for tert-butyl derivative; film density within 1% of bulk Y₂O₃ |
| Conditions | Thermal ALD with H₂O co-reactant; substrate temperature range measured in a custom-built ALD reactor |
Why This Matters
The elevated minimum deposition temperature and near-bulk film density make the di-tert-butylformamidine the preferred ligand for processes requiring high thermal budget tolerance and dense dielectric layers, such as metal-insulator-semiconductor (MIS) capacitors.
- [1] Beer, S. M. J.; Boysen, N.; Muriqi, A.; Zanders, D.; Berning, T.; Rogalla, D.; Bock, C.; Nolan, M.; Devi, A. Dalton Trans. 2021, 50, 12944–12956. DOI: 10.1039/D1DT01634B. View Source
- [2] Boysen, N.; Zanders, D.; Berning, T.; Beer, S. M. J.; Rogalla, D.; Bock, C.; Devi, A. Atomic layer deposition of dielectric Y₂O₃ thin films from a homoleptic yttrium formamidinate precursor and water. RSC Adv. 2021, 11, 2565–2574. DOI: 10.1039/D0RA09876K. View Source
